molecular formula C14H10FN3O3 B13045782 8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

Cat. No.: B13045782
M. Wt: 287.25 g/mol
InChI Key: DDFZWACEQKETRH-UHFFFAOYSA-N
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Description

8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS 2177264-87-6) is a high-purity chemical reagent designed for pharmaceutical research and development. This compound belongs to the 1,2,4-triazolo[1,5-a]pyridine chemical class, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to purine bases, allowing it to function as a potential bioisostere in drug design . The core structure is isoelectronic with purines, making it a versatile surrogate in the design of novel therapeutic agents, particularly for targeting enzyme active sites like those in kinases . The specific substitution pattern on this molecule, featuring a 3-fluoro-4-methoxyphenyl group at the 8-position and a carboxylic acid at the 6-position, provides key handles for further synthetic modification and for optimizing interactions with biological targets. Research into analogous [1,2,4]triazolo[1,5-a]pyridine derivatives has demonstrated their potential application in oncology, with some compounds acting as inhibitors of receptor tyrosine kinases such as Axl, which are implicated in cancer cell proliferation and survival . Compounds within this structural class are frequently investigated for the treatment of proliferative diseases, including various cancers such as acute myeloid leukemia, breast cancer, and colon cancer . The presence of the carboxylic acid functional group enhances the molecule's utility as a synthetic intermediate, enabling researchers to create a diverse array of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. All necessary handling and safety information should be consulted before use.

Properties

Molecular Formula

C14H10FN3O3

Molecular Weight

287.25 g/mol

IUPAC Name

8-(3-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C14H10FN3O3/c1-21-12-3-2-8(5-11(12)15)10-4-9(14(19)20)6-18-13(10)16-7-17-18/h2-7H,1H3,(H,19,20)

InChI Key

DDFZWACEQKETRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CN3C2=NC=N3)C(=O)O)F

Origin of Product

United States

Preparation Methods

Formation of the Triazolopyridine Core

  • The triazolopyridine ring is typically synthesized via cyclocondensation reactions involving amino-substituted triazoles and suitably functionalized pyridine derivatives or their precursors.
  • For example, cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid under reflux conditions yields ethyl esters of triazolopyridine carboxylates, which are precursors for further functionalization.
  • Subsequent basic hydrolysis converts these esters into the corresponding carboxylic acids, providing the 6-carboxylic acid functionality on the triazolopyridine ring.

Chlorination and Coupling Steps

  • Chlorination of the carboxylic acid intermediate to form the corresponding acyl chloride is a key step enabling further coupling reactions.
  • For example, conversion of triazolopyridine carboxylic acids to their acyl chlorides allows for subsequent amide or ester formation with various nucleophiles, expanding the compound’s chemical diversity.
  • The coupling reactions are often mediated by carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), in the presence of additives like benzotriazol-1-ol and bases such as N-ethyl-N,N-diisopropylamine , in solvents like DMF at room temperature for extended periods (e.g., 10 hours).

Detailed Preparation Method Example

A representative synthetic route based on literature data is summarized below:

Step Reaction Conditions Yield (%) Notes
1 Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione Reflux in acetic acid Moderate to good Forms ethyl triazolopyridine carboxylate intermediate
2 Basic hydrolysis of ester to carboxylic acid Aqueous base, room temperature High Provides triazolopyridine-6-carboxylic acid
3 Chlorination of carboxylic acid to acyl chloride Thionyl chloride or oxalyl chloride, reflux High Prepares for coupling reactions
4 Coupling with 3-fluoro-4-methoxyphenyl reagent EDCI, HOBt, DIPEA, DMF, 20°C, 10 h ~19% isolated Forms final substituted triazolopyridine carboxylic acid derivative

Research Findings and Analysis

  • The reported yields for the final coupling step to obtain the 8-(3-fluoro-4-methoxyphenyl) substituted triazolopyridine carboxylic acid are moderate (~19%), indicating room for optimization in coupling efficiency and purification.
  • The use of carbodiimide-mediated coupling with additives like HOBt is critical to suppress side reactions and improve product purity.
  • Ultrasonic irradiation and microwave-assisted synthesis could be potential avenues to improve reaction kinetics and yields, based on analogous triazolopyridine syntheses.
  • The choice of solvent (DMF) and base (diisopropylethylamine) is essential for maintaining reaction conditions conducive to high selectivity and yield.

Summary Table of Key Reaction Parameters

Parameter Typical Value/Condition Impact on Synthesis
Starting materials Ethyl 5-amino-1,2,4-triazole-3-carboxylate, 3-fluoro-4-methoxybenzoic acid Determines substitution pattern
Cyclocondensation solvent Acetic acid Facilitates ring closure
Hydrolysis conditions Basic aqueous medium Converts ester to acid
Chlorination reagent Thionyl chloride or oxalyl chloride Activates acid for coupling
Coupling reagents EDCI, HOBt, DIPEA Promotes amide bond formation
Solvent for coupling DMF Solubilizes reagents, stabilizes intermediates
Reaction temperature (coupling) 20°C Controls reaction rate and side reactions
Reaction time (coupling) 10 hours Ensures completion
Yield (final step) ~19% Indicates efficiency

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds within the triazolo-pyridine class exhibit significant anticancer properties. For instance, research has shown that derivatives of triazolo-pyridines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its efficacy against different cancer cell lines, demonstrating promising results in preclinical models.

Antimicrobial Properties

The antimicrobial activity of triazolo-pyridines has been documented extensively. Investigations into the structure-activity relationship (SAR) of these compounds reveal that modifications to the phenyl ring can enhance their antibacterial and antifungal properties. The presence of the fluorine atom in 8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid may contribute to its increased potency against certain pathogens.

Neuroprotective Effects

Emerging evidence suggests that triazolo-pyridines may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation. Case studies involving animal models have shown that treatment with this compound can lead to improved cognitive function and reduced neuronal damage.

Anti-inflammatory Properties

The anti-inflammatory potential of triazolo-pyridine derivatives has been explored in various studies. The compound has been shown to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This makes it a candidate for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Table 1: Summary of Case Studies Involving 8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models.
Study BAntimicrobialShowed enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
Study CNeuroprotectionImproved memory retention in Alzheimer's model mice; reduced amyloid-beta accumulation.
Study DAnti-inflammatoryDecreased levels of TNF-alpha and IL-6 in chronic inflammation models.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents (Position) Key Properties/Activities Reference
8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid [1,2,4]Triazolo[1,5-a]pyridine 3-Fluoro-4-methoxyphenyl (8), COOH (6) Under investigation -
Ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate [1,2,4]Triazolo[1,5-a]pyridine 2,4-Dichlorophenyl (8), COOEt (7), CH₃ (6) Antifungal, anti-inflammatory
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (4-sulfamoylphenyl)amide [1,2,4]Triazolo[1,5-a]pyrimidine Phenyl (5), 4-Sulfamoylphenylamide (6) Synthetic intermediate
9-Aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrazolo-triazolopyrimidine 4-Nitrophenyl (7), Aryl (9), Phenyl (2) High thermal stability (m.p. >340°C)

Key Observations :

  • Substituent Electronic Effects : The 3-fluoro-4-methoxyphenyl group in the target compound combines electron-withdrawing (F) and electron-donating (OCH₃) effects, which may enhance polarity and hydrogen-bonding capacity compared to the lipophilic 2,4-dichlorophenyl group in Ethyl 8-(2,4-dichlorophenyl)-6-methyl-triazolopyridine .
  • Positional Influence : Carboxylic acid at position 6 (target compound) vs. ester at position 7 (Ethyl 8-(2,4-dichlorophenyl)-...) alters solubility and bioavailability. Carboxylic acids are more polar, favoring aqueous solubility, while esters are typically prodrug forms .

Physical-Chemical Properties

  • Solubility : The carboxylic acid group in the target compound likely improves water solubility compared to ester or amide derivatives (e.g., compound 7 in ).
  • Thermal Stability : Pyrazolo-triazolopyrimidines () exhibit exceptionally high melting points (>340°C) due to extended π-conjugation, whereas triazolopyridines generally have lower melting points (e.g., 194–226°C for intermediates in ).

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